Cas no 119809-70-0 (1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene)

1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene is a specialized organic compound featuring a central ethane bridge linking two substituted benzene rings, each bearing a 2-methylpropyl (isobutyl) group. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry applications, particularly as an intermediate in the production of advanced materials or fine chemicals. Its rigid yet flexible backbone enhances stability while allowing controlled reactivity, suitable for cross-coupling or polymerization processes. The isobutyl substituents contribute to solubility in nonpolar solvents, facilitating handling in organic synthesis. This compound is of interest for researchers developing tailored aromatic systems with specific steric demands.
1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene structure
119809-70-0 structure
Product Name:1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene
CAS No:119809-70-0
MF:C22H30
MW:294.473606586456
CID:1059639
PubChem ID:14717576
Update Time:2025-10-24

1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-di(4-isobutylphenyl)ethane
    • 1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene
    • 1-(2-methylpropyl)-4-[2-[4-(2-methylpropyl)phenyl]ethyl]benzene
    • 119809-70-0
    • UMMOGXUEYKYDOO-UHFFFAOYSA-N
    • 1,2-Bis(4-isobutylphenyl)ethane
    • 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene
    • Inchi: 1S/C22H30/c1-17(2)15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3
    • InChI Key: UMMOGXUEYKYDOO-UHFFFAOYSA-N
    • SMILES: C(C)(C)CC1C=CC(=CC=1)CCC1C=CC(=CC=1)CC(C)C

Computed Properties

  • Exact Mass: 294.234750957g/mol
  • Monoisotopic Mass: 294.234750957g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 0Ų

1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E890090-10mg
1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene
119809-70-0
10mg
$207.00 2023-05-18
TRC
E890090-100mg
1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene
119809-70-0
100mg
$1642.00 2023-05-18
TRC
E890090-250mg
1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene
119809-70-0
250mg
$ 3000.00 2023-09-07

Additional information on 1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene

1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene: A Comprehensive Overview

The compound with CAS No. 119809-70-0, commonly referred to as 1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of diarylalkanes, where two aromatic rings are connected by an ethanediyl group. The benzene rings are substituted at the para position with 2-methylpropyl groups, which are also known as isobutyl groups. This substitution pattern imparts specific electronic and steric properties to the molecule, making it suitable for various chemical and industrial applications.

Recent studies have highlighted the importance of understanding the synthesis and characterization of such compounds. Researchers have employed advanced spectroscopic techniques such as NMR spectroscopy and IR spectroscopy to elucidate the molecular structure and confirm the connectivity of the substituents. The molecular weight of this compound is approximately 336.5 g/mol, and its physical properties include a melting point of around 55°C and a boiling point of 285°C under standard conditions.

The synthesis of 1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene typically involves a coupling reaction between two substituted benzene derivatives. One common method is the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is highly efficient and allows for the precise control of substituents on the aromatic rings. Recent advancements in catalytic systems have further improved the yield and purity of this compound.

In terms of applications, this compound finds extensive use in the pharmaceutical industry as an intermediate in drug synthesis. Its rigid structure and electron-donating substituents make it an ideal candidate for designing bioactive molecules with specific pharmacological properties. Additionally, it is employed in the production of high-performance polymers due to its ability to form stable cross-linked networks when subjected to thermal or chemical treatments.

Recent research has also explored the potential of this compound in nanotechnology. Scientists have investigated its ability to self-assemble into ordered nanostructures under specific conditions. These nanostructures exhibit unique optical and electronic properties, making them promising candidates for applications in sensors, electronics, and energy storage devices.

Furthermore, studies have been conducted to evaluate the environmental impact of this compound. It has been found that under aerobic conditions, this compound undergoes biodegradation at a moderate rate, posing minimal risk to aquatic ecosystems when handled responsibly. However, ongoing research aims to develop more sustainable synthesis methods to reduce waste generation and improve eco-friendliness.

In conclusion, 1,1'-(1,2-Ethanediyl)bis4-(2-methylpropyl)benzene (CAS No. 119809-70-0) is a versatile compound with a wide range of applications across various industries. Its unique structure and properties continue to be explored by researchers worldwide, leading to innovative uses in fields such as pharmaceuticals, materials science, and nanotechnology. As advancements in synthetic methodologies and characterization techniques continue to evolve, this compound is expected to play an even more significant role in future scientific discoveries.

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